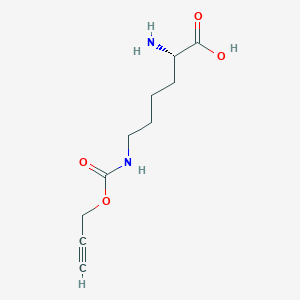
2-Fluoro-3-methyl-5-phenylpyridine
説明
2-Fluoro-3-methyl-5-phenylpyridine is a heterocyclic compound . It has a molecular formula of C12H10FN and a molecular weight of 187.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom, substituted with a fluorine atom at the 2nd position, a methyl group at the 3rd position, and a phenyl group at the 5th position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.22 , a molecular formula of C12H10FN . It should be stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Drug Design
2-Fluoro-3-methyl-5-phenylpyridine is involved in the synthesis of complex molecular structures. One example includes the synthesis of cognition enhancer drug candidates like DMP 543. This process involves functionalizing 2-Fluoro-4-methylpyridine through a series of reactions including chlorination, hydrolysis, and methanesulfonylation, demonstrating its utility in drug design and synthesis (Pesti et al., 2000).
Medical Imaging and Radiopharmaceuticals
Compounds related to this compound, such as fluoropyridines, are used in Positron Emission Tomography (PET) imaging. The introduction of fluorine-18 into 3-fluoro and 5-fluoropyridines, facilitated by pyridyliodonium salts, is notable due to the stability of these positions in vivo, making these compounds valuable in medical imaging applications (Carroll et al., 2007).
Photophysics and Sensing Applications
2-Phenylpyridine derivatives, including structures similar to this compound, show intriguing photophysical properties. For instance, certain platinum(II) complexes with 2-phenylpyridine ligands exhibit dual phosphorescence emission and have been studied for their unique photophysical behaviors and potential application in sensing technologies (Ko et al., 2013).
Organometallic Chemistry and Catalysis
The fluorosilylation of 2-phenylpyridines, involving compounds related to this compound, produces silafluorene equivalents. These products exhibit strong fluorescence and represent the first example of C-H fluorosilylation, highlighting the compound's significance in organometallic chemistry and its potential in catalysis and materials science (Xiao et al., 2014).
Safety and Hazards
The safety information for 2-Fluoro-3-methyl-5-phenylpyridine includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
特性
IUPAC Name |
2-fluoro-3-methyl-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFGCKJZFJJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




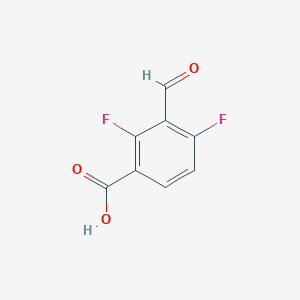
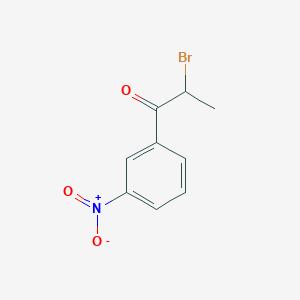
![Pyrrolo[1,2-a]quinoxaline-8-carbonitrile](/img/structure/B3346568.png)


![4-Methylthiazolo[4,5-C]pyridine](/img/structure/B3346585.png)
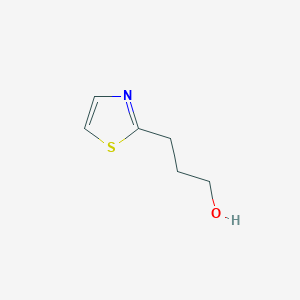

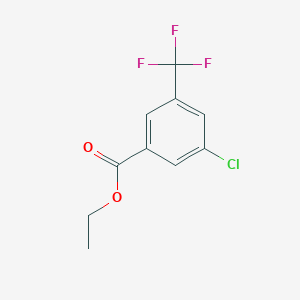
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3346630.png)
![1-Azabicyclo[2.2.2]octane, 3-(2-quinolinyloxy)-](/img/structure/B3346637.png)
